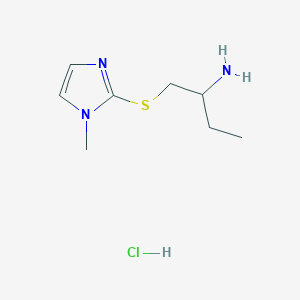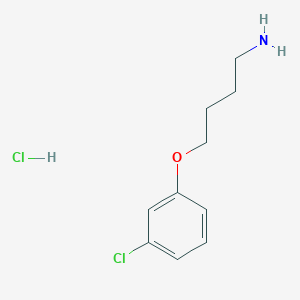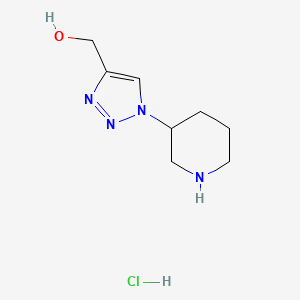
3-(3,4-Difluorophenoxy)piperidine hydrochloride
Übersicht
Beschreibung
“3-(3,4-Difluorophenoxy)piperidine hydrochloride” is a compound with the CAS Number: 946714-62-1 . It has a molecular weight of 213.23 .
Molecular Structure Analysis
The InChI code for “3-(3,4-Difluorophenoxy)piperidine hydrochloride” is1S/C11H13F2NO/c12-10-4-3-8 (6-11 (10)13)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“3-(3,4-Difluorophenoxy)piperidine hydrochloride” is a solid, semi-solid, or liquid lump . It is stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmacology
3-(3,4-Difluorophenoxy)piperidine hydrochloride: is a valuable compound in pharmacological research due to its potential role in drug development. It’s a piperidine derivative, which is a common structural motif in pharmaceuticals. This compound could be used to improve the inhibitory performance of active pharmaceutical ingredients (APIs), enhancing their efficacy and selectivity . For instance, fluorinated piperidine structures have been shown to increase the potency of certain receptor agonists, indicating potential applications in the design of new therapeutic agents.
Material Science
In material science, 3-(3,4-Difluorophenoxy)piperidine hydrochloride may serve as a building block for creating novel materials. Its molecular structure allows for easy attachment to various molecular scaffolds, which can be beneficial in synthesizing new polymeric materials or enhancing existing ones . The incorporation of fluorinated piperidines could lead to materials with improved properties, such as increased stability or altered electrical characteristics.
Chemical Synthesis
This compound is also significant in chemical synthesis. It can act as an intermediate in the synthesis of more complex molecules. Its presence in a synthetic pathway can introduce fluorine atoms into the final product, which can drastically change the chemical and physical properties of the synthesized compounds . This is particularly useful in the development of new compounds with potential industrial or pharmaceutical applications.
Biochemistry
In biochemistry, 3-(3,4-Difluorophenoxy)piperidine hydrochloride could be utilized in the study of biochemical pathways and processes. Its fluorinated structure makes it a candidate for use as a biochemical probe, particularly in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy . This application is crucial for studying the structure and dynamics of biomolecules, aiding in the understanding of their function at the molecular level.
Analytical Chemistry
Analytical chemists might find 3-(3,4-Difluorophenoxy)piperidine hydrochloride useful as a standard or reagent in various analytical techniques. Its well-defined structure and properties allow it to serve as a reference compound in methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which are essential for the qualitative and quantitative analysis of complex mixtures .
Proteomics
Lastly, in the field of proteomics, this compound can be employed in the study of protein interactions and functions. It may be used to modify peptides and proteins, thereby altering their properties and interactions. This can provide insights into protein function and lead to the discovery of new targets for drug development .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3,4-difluorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-10-4-3-8(6-11(10)13)15-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPKDUBPMORXAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















